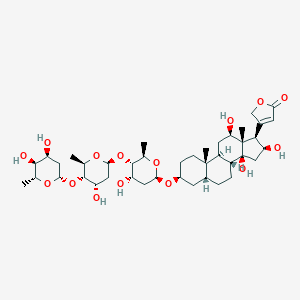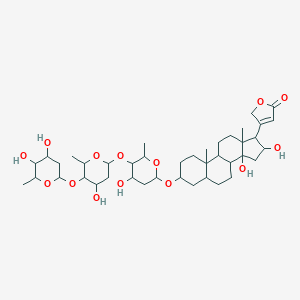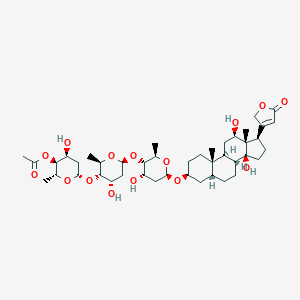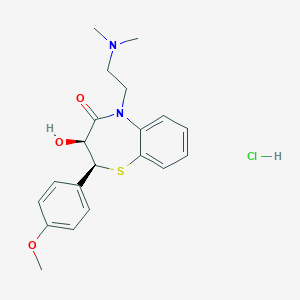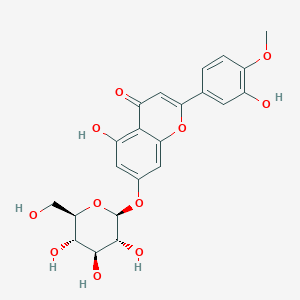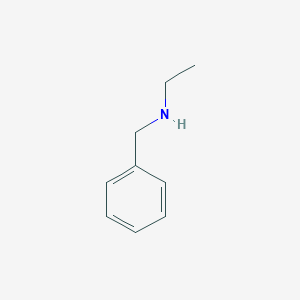
N-Ethylbenzylamine
概要
説明
N-Ethylbenzylamine is an organic compound with the molecular formula C9H13N. It is a secondary amine where the nitrogen atom is bonded to an ethyl group and a benzyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: N-Ethylbenzylamine can be synthesized through the reductive amination of benzaldehyde with ethylamine. The reaction typically involves the following steps:
Formation of an imine intermediate: Benzaldehyde reacts with ethylamine to form an imine.
Reduction of the imine: The imine is then reduced using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: N-Ethylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Ethylbenzylamine.
Substitution: Various substituted benzylamines depending on the substituent introduced.
科学的研究の応用
N-Ethylbenzylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and specialty chemicals.
作用機序
The mechanism of action of N-Ethylbenzylamine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and engage in electrostatic interactions with other molecules, influencing their reactivity and stability.
類似化合物との比較
N-Benzylmethylamine: Similar structure but with a methyl group instead of an ethyl group.
Dibenzylamine: Contains two benzyl groups attached to the nitrogen atom.
N-Isopropylbenzylamine: Contains an isopropyl group instead of an ethyl group.
Uniqueness: N-Ethylbenzylamine is unique due to its specific combination of an ethyl group and a benzyl group attached to the nitrogen atom. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
特性
IUPAC Name |
N-benzylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAAHUDGWQAAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022259 | |
| Record name | N-Ethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14321-27-8 | |
| Record name | Ethylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14321-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014321278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM8324KE8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-Ethylbenzylamine in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It acts as a reactant in the production of organotin(IV) N-ethyl-N-benzyldithiocarbamate complexes [], α-cyanoketene-N,S-acetals [], and various pyrimidine derivatives []. Moreover, it can be utilized in the synthesis of etilefrine hydrochloride, a pharmaceutical compound [].
Q2: Can this compound be synthesized from other readily available chemicals?
A2: Yes, this compound can be synthesized via the acid-catalyzed reaction of benzylamine and ethanol under pressure. Research indicates that optimal conditions (497 K, 6.3417 MPa, 1-hour residence period, 1:3 benzylamine to ethanol molar ratio, and 1:1 benzylamine to hydrochloric acid molar ratio) yield a 78.39% conversion of benzylamine to this compound []. Another study explored the solvolysis of benzylamine by ethanol, revealing that this compound forms as an intermediate in the production of benzylethylether [].
Q3: How does the structure of this compound influence its reactivity?
A3: this compound possesses a secondary amine group, which significantly influences its reactivity. This group allows for the formation of various derivatives, such as dithiocarbamates [], α-cyanoketene-N,S-acetals [], and pyrimidine derivatives []. Additionally, the presence of both an aromatic ring and an alkyl chain in its structure contributes to its solubility properties and potential interactions in chemical reactions.
Q4: Are there any studies investigating the toxicity of this compound?
A4: Yes, the toxicity of this compound and its corresponding dithiocarbamate derivative has been assessed using the Escherichia coli growth inhibition bioassay (IGEC) and the acetylcholinesterase (AChE) inhibition test []. This study provided valuable insights into the potential environmental and health impacts of this compound, highlighting the importance of responsible handling and application.
Q5: How is mass spectrometry employed in the analysis of this compound?
A5: Mass spectrometry plays a crucial role in the structural elucidation and identification of this compound and its derivatives. Studies have utilized both low and high-resolution mass spectrometry, coupled with ion kinetic energy (IKE) measurements, to determine fragmentation patterns and characterize the compound's structure []. This analytical technique enables researchers to understand the compound's behavior upon ionization and its potential breakdown products.
Q6: Have there been any investigations into the electrochemical properties of this compound derivatives?
A6: Research has explored the use of hydroquinone-based derivatization reagents to create electrochemically active products from this compound []. This approach allows for the sensitive detection and quantification of the compound using electrochemical techniques like cyclic voltammetry and liquid chromatography-electrochemical detection (LC-EC).
Q7: What insights have been gained from studying the base equilibrium of this compound in micellar systems?
A7: Ultrasonic relaxation absorption studies on this compound in the presence of sodium dodecyl sulfate (SDS) micelles have provided valuable information regarding its base equilibrium kinetics and thermodynamics []. These findings contribute to a deeper understanding of the compound's behavior in complex systems and can inform the development of applications where micellar interactions are relevant.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)
![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)
